molecular formula C17H24BF4N5O B164954 (Benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate CAS No. 136605-16-8

(Benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate

Cat. No.: B164954
CAS No.: 136605-16-8
M. Wt: 401.2 g/mol
InChI Key: KXPFIFDGGXFLDI-UHFFFAOYSA-N
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Description

(Benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate is a chemical compound widely used in organic synthesis, particularly in peptide coupling reactions. It is known for its efficiency and stability, making it a valuable reagent in various chemical processes. The compound is characterized by its molecular formula C17H24BF4N5O and a molecular weight of 401.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate typically involves the reaction of benzotriazole with dipiperidinocarbenium and tetrafluoroboric acid. The process is carried out under controlled conditions to ensure high purity and yield. The reaction is usually performed in an organic solvent such as acetonitrile, and the product is purified through recrystallization .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale manufacturing. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: (Benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate is primarily involved in peptide coupling reactions. It acts as a coupling reagent, facilitating the formation of peptide bonds between amino acids. The compound can also participate in substitution reactions, where it replaces a leaving group in a substrate molecule .

Common Reagents and Conditions: The compound is often used in conjunction with other reagents such as N,N-diisopropylethylamine (DIPEA) and hydroxybenzotriazole (HOBt) to enhance the efficiency of peptide coupling reactions. The reactions are typically carried out at room temperature or slightly elevated temperatures, depending on the specific requirements of the synthesis .

Major Products Formed: The primary products formed from reactions involving this compound are peptides and peptide derivatives. These products are crucial in the development of pharmaceuticals, biochemicals, and other specialized organic compounds .

Scientific Research Applications

(Benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate has a wide range of applications in scientific research:

Chemistry: In organic chemistry, it is used as a coupling reagent for the synthesis of peptides and other complex molecules. Its stability and efficiency make it a preferred choice for researchers working on peptide synthesis .

Biology: The compound is used in the synthesis of biologically active peptides, which are essential in studying protein functions and interactions. It also plays a role in the development of peptide-based drugs .

Medicine: In medicinal chemistry, this compound is used to synthesize peptide drugs and other therapeutic agents. Its ability to facilitate the formation of peptide bonds is crucial in the development of new medications .

Industry: The compound is employed in the large-scale production of peptides and peptide derivatives, which are used in various industrial applications, including the manufacture of pharmaceuticals and biochemicals .

Mechanism of Action

The mechanism of action of (Benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate involves the activation of carboxyl groups in amino acids, facilitating the formation of peptide bonds. The compound forms an active ester intermediate, which then reacts with an amino group to form the peptide bond. This process is highly efficient and minimizes the formation of side products .

Comparison with Similar Compounds

  • O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU)
  • O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU)
  • O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU)

Comparison: Compared to these similar compounds, (Benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate offers unique advantages such as non-hygroscopic properties and the absence of cytotoxic reaction products. This makes it particularly suitable for sensitive applications in peptide synthesis and pharmaceutical development .

Properties

IUPAC Name

1-[piperidin-1-ium-1-ylidene(piperidin-1-yl)methoxy]benzotriazole;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N5O.BF4/c1-5-11-20(12-6-1)17(21-13-7-2-8-14-21)23-22-16-10-4-3-9-15(16)18-19-22;2-1(3,4)5/h3-4,9-10H,1-2,5-8,11-14H2;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPFIFDGGXFLDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1CCN(CC1)C(=[N+]2CCCCC2)ON3C4=CC=CC=C4N=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BF4N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583393
Record name 1-{[(1H-Benzotriazol-1-yl)oxy](piperidin-1-yl)methylidene}piperidin-1-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136605-16-8
Record name 1-{[(1H-Benzotriazol-1-yl)oxy](piperidin-1-yl)methylidene}piperidin-1-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate
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(Benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate
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(Benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate
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(Benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate
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(Benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate
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(Benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate

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